![molecular formula C26H24N4O4 B2387914 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-83-7](/img/structure/B2387914.png)
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity of 1,2,4-Oxadiazole Derivatives
Compounds bearing the 1,2,4-oxadiazole moiety, such as the natural product analogs synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, have been explored for their antitumor properties. These analogs demonstrated promising in vitro antitumor activity across a panel of 11 cell lines, highlighting the potential of 1,2,4-oxadiazole derivatives in cancer research. The potency of these compounds, particularly compound 7 with a mean IC50 value of approximately 9.4 µM, indicates their relevance in designing new antitumor agents (Maftei et al., 2013).
Photoluminescence in Europium(III) Ternary Complexes
Research into the photoluminescence properties of beta-diketone ligands containing electro-transporting oxadiazole groups has led to the development of europium(III) ternary complexes. These complexes show intense red emissions characteristic of the Eu(3+) ions, attributed to efficient energy transfer from the organic ligands. The incorporation of electro-transporting groups suggests these materials' applicability in organic light-emitting diodes (OLEDs) technology, underlining the significance of oxadiazole derivatives in advancing photoluminescent materials (Xiang et al., 2006).
Green Synthesis of Quinazoline-2,4(1H,3H)-diones
Quinazoline-2,4(1H,3H)-diones have been synthesized from CO2 and 2-aminobenzonitriles using ionic liquids as dual solvent-catalysts under atmospheric pressure. This approach highlights the efficient transformation of CO2 into valuable chemicals, contributing to green chemistry initiatives. The method allows for easy product separation and reuse of the ionic liquid, demonstrating an environmentally friendly pathway for synthesizing quinazoline derivatives (Lu et al., 2014).
properties
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-26(2,3)18-12-10-17(11-13-18)23-27-22(34-28-23)16-29-21-9-5-4-8-20(21)24(31)30(25(29)32)15-19-7-6-14-33-19/h4-14H,15-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMGKHIYWTDOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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